molecular formula C26H31BrN2OSi B1529021 5-Bromo-2-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridine CAS No. 1704073-91-5

5-Bromo-2-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridine

Cat. No. B1529021
M. Wt: 495.5 g/mol
InChI Key: DPCKRJKWEMCDEY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13BrN2.2ClH/c11-9-1-2-10(13-7-9)8-3-5-12-6-4-8;;/h1-2,7-8,12H,3-6H2;2*1H . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

  • C-C Coupling and Nucleophilic Aromatic Substitution in Pyrimidine Synthesis :

    • Verbitskiy et al. (2013) demonstrated the use of 5-bromopyrimidine in palladium-catalyzed aryl–aryl C–C coupling and SNH-reaction catalyzed by a Lewis acid. This study highlights the application of bromopyrimidine derivatives in synthesizing pyrimidines with specific substitutions, which are valuable in various chemical syntheses (Verbitskiy et al., 2013).
  • Inhibitors of Enzymatic Activities and Potential Antiviral Agents :

    • Goudgaon et al. (1993) explored derivatives of bromopyrimidine as inhibitors of enzymes like dihydrouracil dehydrogenase and uridine phosphorylase. These compounds showed potential as selective anti-human-immunodeficiency-virus agents in human lymphocytes (Goudgaon et al., 1993).
  • N-Acetylglucosaminidase Inhibition :

    • Schumacher-Wandersleb et al. (1994) discussed the preparation of an inhibitor for N-acetylglucosaminidase, an enzyme involved in the breakdown of glycoproteins and glycolipids. This study underlines the potential of bromopyrimidine derivatives in developing inhibitors for specific enzymes (Schumacher-Wandersleb et al., 1994).
  • Synthesis of Pyridine Derivatives and Biological Activities :

    • Ahmad et al. (2017) described the synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions. These compounds were evaluated for their biological activities, such as anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).
  • Spectroscopic and Optical Studies for Medical Applications :

    • Vural and Kara (2017) performed spectroscopic characterization of bromopyridine derivatives. Their study focused on the optical properties, which can be valuable in medical imaging and diagnostic applications (Vural & Kara, 2017).
  • Photocycloaddition in Organic Synthesis :

    • Albrecht et al. (2008) explored the photocycloaddition of dihydropyrrol-2-ones and pyridin-2-ones, which are crucial in synthetic organic chemistry for constructing complex molecules (Albrecht et al., 2008).

Safety And Hazards

The compound has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound.

Future Directions

The future directions for this compound could involve further exploration of its chemical properties and potential applications. Given its structural similarity to other compounds used in chemical reactions, it could be of interest in the field of organic synthesis .

properties

IUPAC Name

[1-(5-bromopyridin-2-yl)piperidin-4-yl]oxy-tert-butyl-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31BrN2OSi/c1-26(2,3)31(23-10-6-4-7-11-23,24-12-8-5-9-13-24)30-22-16-18-29(19-17-22)25-15-14-21(27)20-28-25/h4-15,20,22H,16-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCKRJKWEMCDEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCN(CC3)C4=NC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31BrN2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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